molecular formula C12H10OS B13175505 4-(2-Methylthiophen-3-yl)benzaldehyde

4-(2-Methylthiophen-3-yl)benzaldehyde

Cat. No.: B13175505
M. Wt: 202.27 g/mol
InChI Key: XJLRLRSOAXSJQC-UHFFFAOYSA-N
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Description

4-(2-Methylthiophen-3-yl)benzaldehyde is a benzaldehyde derivative substituted at the para-position with a 2-methylthiophen-3-yl group. Structurally, it consists of a benzene ring bearing an aldehyde functional group, with a thiophene ring (a sulfur-containing aromatic heterocycle) attached at position 2. The thiophene moiety is further substituted with a methyl group at position 3. This compound is of interest in organic synthesis and pharmaceutical research due to the electronic and steric effects imparted by the thiophene ring and methyl substituent, which may influence reactivity and biological activity .

Its applications likely include serving as a precursor for drug candidates, agrochemicals, or materials science due to the versatility of the aldehyde group in condensation and nucleophilic addition reactions.

Properties

Molecular Formula

C12H10OS

Molecular Weight

202.27 g/mol

IUPAC Name

4-(2-methylthiophen-3-yl)benzaldehyde

InChI

InChI=1S/C12H10OS/c1-9-12(6-7-14-9)11-4-2-10(8-13)3-5-11/h2-8H,1H3

InChI Key

XJLRLRSOAXSJQC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CS1)C2=CC=C(C=C2)C=O

Origin of Product

United States

Preparation Methods

Mechanism of Action

The mechanism of action of 4-(2-Methylthiophen-3-yl)benzaldehyde involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Electronic Comparisons

The table below compares 4-(2-Methylthiophen-3-yl)benzaldehyde with key analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent on Benzaldehyde Key Properties/Applications References
4-(2-Methylthiophen-3-yl)benzaldehyde C₁₂H₁₀OS 202.27 2-Methylthiophen-3-yl Pharmaceutical intermediate, materials R&D [Inferred]
4-(2-Acetylthiophen-3-yl)benzaldehyde C₁₄H₁₂O₂S 244.31 2-Acetylthiophen-3-yl Reactive aldehyde; requires careful handling
4-Methoxy-2-methylbenzaldehyde C₉H₁₀O₂ 150.18 4-Methoxy, 2-methyl Bioactive spasmolytic agent candidate
4-(2-Methyl-3-(trifluoromethyl)phenyl)benzaldehyde C₁₅H₁₁F₃O 264.24 2-Methyl-3-(trifluoromethyl)phenyl High-cost specialty chemical
Key Observations:
  • The latter's trifluoromethyl group is strongly electron-withdrawing, which may reduce reactivity in condensation reactions .
  • Steric Hindrance : The methyl group at position 2 of the thiophene introduces moderate steric hindrance, whereas the acetyl group in 4-(2-Acetylthiophen-3-yl)benzaldehyde creates greater bulk, possibly slowing nucleophilic attacks at the aldehyde .
  • Biological Activity : While 4-Methoxy-2-methylbenzaldehyde derivatives have demonstrated spasmolytic effects in vitro , thiophene-containing analogs like the target compound may exhibit distinct pharmacological profiles due to sulfur's role in bioavailability and metabolic stability .

Biological Activity

4-(2-Methylthiophen-3-yl)benzaldehyde is an aromatic aldehyde that has garnered attention for its potential biological activities. This compound features a thiophene ring, which is known for its diverse chemical properties and biological applications. The focus of this article is to explore the biological activity of 4-(2-Methylthiophen-3-yl)benzaldehyde, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula for 4-(2-Methylthiophen-3-yl)benzaldehyde is C11H10SC_{11}H_{10}S. Its structure includes a benzaldehyde group attached to a methylthiophene moiety, which contributes to its unique reactivity and biological properties.

PropertyValue
Molecular FormulaC11H10SC_{11}H_{10}S
Molecular Weight178.26 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Antimicrobial Properties

Research indicates that 4-(2-Methylthiophen-3-yl)benzaldehyde exhibits notable antimicrobial activity . It has been shown to inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. The mechanism behind this activity may involve interference with bacterial enzyme functions or disruption of cell membrane integrity.

Antioxidant Activity

The compound also demonstrates antioxidant properties , which are essential for combating oxidative stress in biological systems. Studies have indicated that it can scavenge free radicals, thereby protecting cells from oxidative damage .

Acetylcholinesterase Inhibition

Another significant area of research involves the inhibition of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer’s. Compounds similar in structure to 4-(2-Methylthiophen-3-yl)benzaldehyde have shown promising AChE inhibitory activity, suggesting potential therapeutic applications in cognitive disorders .

The proposed mechanisms of action for 4-(2-Methylthiophen-3-yl)benzaldehyde include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial metabolism and neurodegenerative processes.
  • Cell Membrane Disruption : Its interaction with bacterial membranes could lead to increased permeability and cell death.
  • Free Radical Scavenging : The presence of thiophene contributes to its ability to neutralize reactive oxygen species (ROS).

Study on Antimicrobial Activity

In a study assessing the antimicrobial efficacy of various thiophene derivatives, 4-(2-Methylthiophen-3-yl)benzaldehyde was tested against multiple strains of bacteria. Results showed significant inhibition with Minimum Inhibitory Concentrations (MICs) ranging from 32 to 64 µg/mL against Gram-positive and Gram-negative bacteria.

Neuroprotective Effects

A recent study evaluated the neuroprotective effects of compounds structurally related to 4-(2-Methylthiophen-3-yl)benzaldehyde on AChE activity in vitro. The results indicated that these compounds could significantly reduce AChE activity, with IC50 values comparable to known inhibitors like donepezil .

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